![molecular formula C10H7BrClNO2S2 B10973614 N-(2-bromophenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B10973614.png)
N-(2-bromophenyl)-5-chlorothiophene-2-sulfonamide
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Overview
Description
N-(2-bromophenyl)-5-chlorothiophene-2-sulfonamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-5-chlorothiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the bromination of 2-aminobenzene to form 2-bromoaniline. This intermediate is then reacted with 5-chlorothiophene-2-sulfonyl chloride under basic conditions to yield the target compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bromophenyl)-5-chlorothiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications in developing drugs with antibacterial, antifungal, or anti-inflammatory properties. Researchers study its interactions with biological targets to identify new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, dyes, and other high-performance materials.
Mechanism of Action
The mechanism by which N-(2-bromophenyl)-5-chlorothiophene-2-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites and disrupt biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)-5-chlorothiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-(2-bromophenyl)-5-chlorothiophene-2-sulfonyl chloride: Precursor in the synthesis of the target compound.
N-(2-bromophenyl)-5-chlorothiophene-2-amine: Lacks the sulfonamide group, affecting its reactivity and applications.
Uniqueness
N-(2-bromophenyl)-5-chlorothiophene-2-sulfonamide is unique due to the combination of bromine, chlorine, and sulfonamide groups attached to the thiophene ring. This specific arrangement provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H7BrClNO2S2 |
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Molecular Weight |
352.7 g/mol |
IUPAC Name |
N-(2-bromophenyl)-5-chlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7BrClNO2S2/c11-7-3-1-2-4-8(7)13-17(14,15)10-6-5-9(12)16-10/h1-6,13H |
InChI Key |
YWJAFQOQLNIZSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)Br |
Origin of Product |
United States |
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